4-cyclopropyl-1-methyl-3-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyclopropyl-1-methyl-3-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a unique combination of cyclopropyl, methyl, benzothiazolyl, piperidinyl, and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-methyl-3-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and piperidine intermediates, followed by their coupling with the triazole moiety under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1-methyl-3-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-methyl-3-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-cyclopropyl-1-methyl-3-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-1,2,4-triazole
- 4-cyclopropyl-1-methyl-3-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-1,2,3-triazole
Uniqueness
The uniqueness of 4-cyclopropyl-1-methyl-3-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H23N5OS |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
4-cyclopropyl-2-methyl-5-[1-(4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C19H23N5OS/c1-12-4-3-5-15-16(12)20-18(26-15)23-10-8-13(9-11-23)17-21-22(2)19(25)24(17)14-6-7-14/h3-5,13-14H,6-11H2,1-2H3 |
InChI Key |
IGSGOZYTELHZDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCC(CC3)C4=NN(C(=O)N4C5CC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.